![molecular formula C17H21N5O3 B2980036 8-[(2-hydroxyethyl)amino]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 371228-11-4](/img/structure/B2980036.png)
8-[(2-hydroxyethyl)amino]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
The compound “8-[(2-hydroxyethyl)amino]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione” is a chemical substance with a specific molecular structure . More detailed information about this compound could not be found in the available resources.
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. The specific molecular structure of this compound was not found in the available resources .Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity. Unfortunately, specific physical and chemical properties of this compound were not found in the available resources .Scientific Research Applications
Structural Properties and Synthesis
The structural analysis of related purine derivatives, such as 8-benzylamino derivatives, reveals their typical geometry, where the purine system is planar, and the aminohydroxyalkyl and benzylamine groups exhibit specific conformations. These studies are crucial for understanding the molecular conformation, which is essential for designing compounds with desired biological activities (Karczmarzyk, Karolak‐Wojciechowska, & Pawłowski, 1995).
Biological Activities and Applications
Research into the biological activities of purine derivatives has led to the identification of compounds with potential psychotropic activities. For example, studies on 8-aminoalkyl derivatives of purine-2,6-dione have highlighted their affinity for serotonin receptors, suggesting applications in treating psychological disorders (Chłoń-Rzepa et al., 2013).
Potential Therapeutic Applications
The exploration of purine derivatives for their therapeutic potential includes their antiviral, antitumor, and analgesic activities. Syntheses of novel heterocycles such as purino[7,8-g]-6-azapteridines have shown antitumor activity, indicating the broad therapeutic potential of purine-based compounds (Ueda et al., 1987).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
8-(2-hydroxyethylamino)-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-20-14-13(15(24)21(2)17(20)25)22(16(19-14)18-9-11-23)10-8-12-6-4-3-5-7-12/h3-7,23H,8-11H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCRYXUYHRRWBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCO)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(2-hydroxyethyl)amino]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione | |
CAS RN |
371228-11-4 |
Source
|
Record name | 8-((2-HO-ET)AMINO)-1,3-DI-ME-7-(2-PHENYLETHYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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